![molecular formula C20H13N3Na2O6S2 B017388 6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt CAS No. 107471-52-3](/img/structure/B17388.png)
6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is characterized by its complex structure, which includes two naphthalene rings connected by a diazenyl group and substituted with amino and sulfonate groups. It is often used in research due to its unique chemical properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 5-amino-2-naphthalenesulfonic acid, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The amino and sulfonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
科学研究应用
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The compound exerts its effects primarily through its ability to interact with biological molecules and systems. The diazenyl group allows for the formation of stable complexes with proteins and nucleic acids, making it useful in various biochemical assays. The sulfonate groups enhance its solubility in aqueous solutions, facilitating its use in biological applications.
相似化合物的比较
Similar Compounds
- Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
- Disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern and the presence of two naphthalene rings, which confer distinct chemical and physical properties. Its ability to form stable complexes and its high solubility make it particularly valuable in research and industrial applications.
属性
CAS 编号 |
107471-52-3 |
|---|---|
分子式 |
C20H13N3Na2O6S2 |
分子量 |
501.4 g/mol |
IUPAC 名称 |
disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-18-8-9-19(16-7-5-14(11-17(16)18)30(24,25)26)23-22-13-4-6-15-12(10-13)2-1-3-20(15)31(27,28)29;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
SWCGEBCDFBHIBT-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


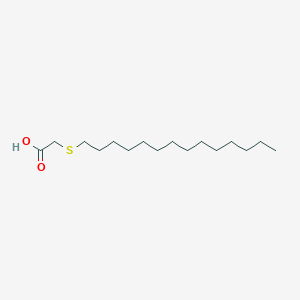
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)
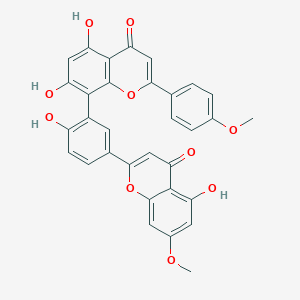
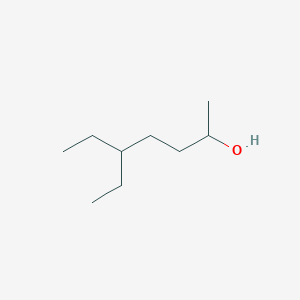

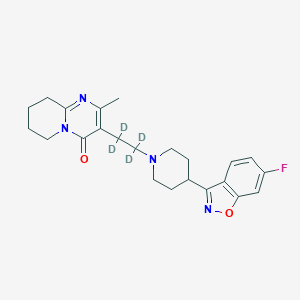
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
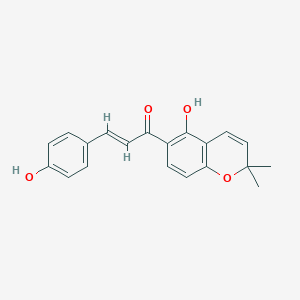

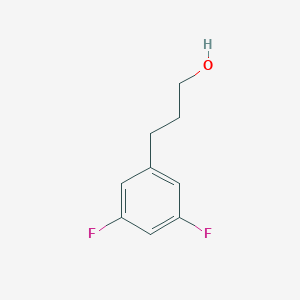
![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
